5-Bromo-2-iodo-4-methoxybenzyl alcohol
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Overview
Description
5-Bromo-2-iodo-4-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8BrIO2 It is a derivative of benzyl alcohol, featuring bromine, iodine, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-4-methoxybenzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination and iodination of 4-methoxybenzyl alcohol. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-4-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the alcohol group to an alkane.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2-iodo-4-methoxybenzaldehyde or 5-Bromo-2-iodo-4-methoxybenzoic acid.
Reduction: 5-Bromo-2-iodo-4-methoxybenzene.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-iodo-4-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-4-methoxybenzyl alcohol involves its interaction with various molecular targets. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s electronic properties and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzyl alcohol: Similar structure but lacks the iodine atom.
4-Methoxybenzyl alcohol: Lacks both bromine and iodine atoms.
2-Iodo-4-methoxybenzyl alcohol: Similar structure but lacks the bromine atom.
Uniqueness
The combination of these substituents with the methoxy group makes it a versatile compound for various synthetic and research purposes .
Properties
Molecular Formula |
C8H8BrIO2 |
---|---|
Molecular Weight |
342.96 g/mol |
IUPAC Name |
(5-bromo-2-iodo-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrIO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4H2,1H3 |
InChI Key |
OINNTSNEADKPMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)CO)Br |
Origin of Product |
United States |
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